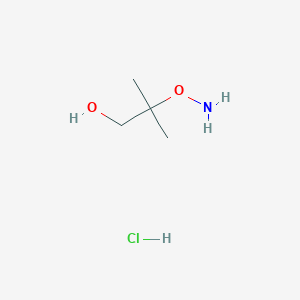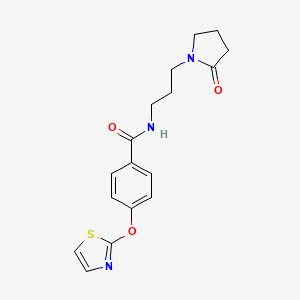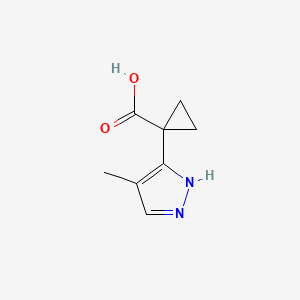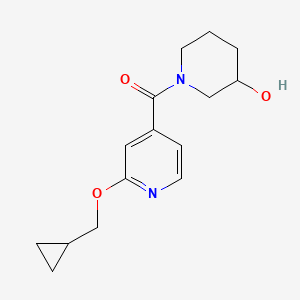
2-(Aminooxy)-2-methylpropan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves taking a raw material and controlling the temperature under an ice water bath condition to carry out a chlorination reaction . The reaction is followed by adding absolute ethyl alcohol for a reflux reaction for 1 hour . The product does not need to be recrystallized, and the reactions are mild and convenient to operate .
Molecular Structure Analysis
The molecular formula of “2-(Aminooxy)-2-methylpropan-1-ol hydrochloride” is not explicitly mentioned in the search results .
Chemical Reactions Analysis
The reaction between an aminooxy moiety and a carbonyl group of either an aldehyde or a ketone — known as an oximation reaction — is a versatile click chemistry coupling that generates a robust oxime ether linkage . This chemistry can serve as a prelude to new synthetic or analytical methods .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .
Aplicaciones Científicas De Investigación
Biofuel Production
The compound plays a role in biofuel production, specifically in the synthesis of isobutanol, a biofuel candidate. Research demonstrated the conversion of glucose to isobutanol in Escherichia coli through a modified amino acid pathway. This study addresses the challenge of anaerobic isobutanol production, which is crucial for economic competitiveness, by engineering enzymes for an NADH-dependent pathway, enabling production at 100% theoretical yield under anaerobic conditions, overcoming a significant obstacle to biofuel commercialization (Bastian et al., 2011).
Pharmaceutical Research
In pharmaceutical research, the compound's derivatives, specifically hydrochlorides of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols, were studied for their antioxidant and membrane-stabilizing properties in vitro. These studies found that while the compounds did not possess significant antioxidant activity, they exhibited pronounced anti-hemolytic effects in models of erythrocyte oxidative stress, suggesting a potential for membrane stabilization in biological systems (М. Г. Малакян et al., 2010).
Analytical Chemistry
The viscosity of aqueous solutions of 2-(Aminooxy)-2-methylpropan-1-ol hydrochloride has been measured, providing essential data for applications in analytical chemistry, especially concerning the solvent properties of these solutions. The findings correlate viscosity data with concentration and temperature, offering empirical equations for these relationships (Chenlo et al., 2002).
Material Science
In material science, the compound has been studied for its interactions with palladium(II), revealing insights into chelate formation and coordination chemistry. This research provides a foundation for the development of novel materials with specific catalytic or structural properties based on the coordination capabilities of compounds like this compound (Warnke & Trojanowska, 1993).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-aminooxy-2-methylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c1-4(2,3-6)7-5;/h6H,3,5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMDOYDAPWNQEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)ON.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
372105-52-7 |
Source


|
| Record name | 2-(AMINOOXY)-2-METHYL-1-PROPANOL HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2711182.png)


![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2711187.png)


![3-Methylsulfonylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2711193.png)
![4-[Benzyl(methyl)amino]oxane-4-carbonitrile](/img/structure/B2711194.png)
![tert-Butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2711195.png)

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2711198.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(9H-fluoren-2-yl)propanamide](/img/structure/B2711199.png)

